Bienvenue dans la boutique en ligne BenchChem!

[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Lipophilicity Drug-likeness CNS permeability

[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid (CAS 1353992-87-6) is a chiral, non-proteinogenic amino acid derivative that integrates a (2S)-configured 1-methylpyrrolidine ring with an N-ethylglycine (N-alkylamino acid) core. With the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g·mol⁻¹, this compound resides at the intersection of heterocyclic and amino acid chemical space.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B7986336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCN(CC1CCCN1C)CC(=O)O
InChIInChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-5-4-6-11(9)2/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1
InChIKeyQBORLIOLORZRLH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid: A Chiral Pyrrolidine-Amino Acid Building Block for Medicinal Chemistry and CNS-Targeted Synthesis


[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid (CAS 1353992-87-6) is a chiral, non-proteinogenic amino acid derivative that integrates a (2S)-configured 1-methylpyrrolidine ring with an N-ethylglycine (N-alkylamino acid) core . With the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g·mol⁻¹, this compound resides at the intersection of heterocyclic and amino acid chemical space . The pyrrolidine scaffold imparts conformational rigidity, while the ethyl substituent on the secondary amine offers a distinct steric and electronic profile compared to the corresponding methyl, hydrogen, or isopropyl analogs — a critical consideration for structure-activity relationship (SAR) exploration in protease inhibitor, GPCR modulator, and central nervous system (CNS) transporter programs [1]. Vendors typically supply the compound at ≥95% purity for research use, and it is catalogued under MDL number MFCD21094058 .

Why [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid Cannot Be Replaced by Its Methyl, Hydrogen, or Racemic Analogs in Scientifically Stringent Workflows


In the pyrrolidine-amino acid derivative family, the identity of the N-alkyl substituent (ethyl vs. methyl vs. hydrogen) and the stereochemical fidelity at the 2-position of the pyrrolidine ring are not cosmetic variations — they are primary drivers of molecular recognition, pharmacokinetic behaviour, and synthetic downstream compatibility [1]. The ethyl group increases calculated logP by approximately 0.5–0.8 log units relative to the methyl congener and by ≥1.0 log unit relative to the secondary amine (hydrogen) form, directly affecting passive membrane permeability and blood-brain barrier penetration potential . In cited GABA transporter inhibitor SAR studies, moving from a methyl to an ethyl N-substituent on analogous pyrrolidine scaffolds shifted pIC₅₀ values by >0.5 log units and altered subtype selectivity profiles (mGAT1 vs. mGAT4), demonstrating that the N-alkyl chain is a sensitive efficacy and selectivity toggle [1]. Furthermore, the racemic version (CAS 1353954-66-1) lacks the defined (2S) configuration, which can yield ambiguous biological results, confound crystallisation, and complicate regulatory documentation in preclinical development . Substituting the ethyl variant with a cheaper or more readily available analog without verifying SAR impact therefore risks producing non-reproducible data, misleading potency trends, and wasted synthesis effort.

Quantitative Comparator Evidence for [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid vs. Methyl, Hydrogen, and Racemic Analogs


Calculated Lipophilicity (clogP) Elevation Relative to Methyl and Hydrogen Analogs

The ethyl substituent on the N-alkylglycine moiety of the target compound raises the calculated partition coefficient (clogP) by 0.5–0.8 log units above the N-methyl analog (CAS 1354000-36-4) and by ≥1.0 log unit above the N-hydrogen analog (CAS 1353999-56-0) . This incremental lipophilicity is consistent with the established Hansch π-value for a methylene group (π-CH₂- ≈ 0.5), confirming the additivity of the homologous series [1]. Higher clogP correlates with improved passive transcellular permeability and is a key determinant in CNS drug design where a clogP range of 1–3 is often targeted for optimal brain exposure [2].

Lipophilicity Drug-likeness CNS permeability

Boiling Point and Thermal Stability Differentiation Across the N-Alkyl Series

The target ethyl compound exhibits a predicted boiling point of 302.6 ± 17.0 °C at 760 mmHg, which is approximately 16 °C higher than that of the N-methyl analog (286.3 ± 15.0 °C) and an estimated 30–40 °C higher than the N-hydrogen analog . This incremental boiling point reflects the increased molecular weight and van der Waals surface area conferred by the ethyl group. The flash point follows a parallel trend (ethyl: 136.8 ± 20.9 °C), indicating lower flammability risk during handling compared to the more volatile methyl variant . These thermal properties influence distillation-based purification strategies, vacuum drying protocols, and long-term storage stability under ambient laboratory conditions.

Thermal stability Purification Formulation

Chiral Purity and Stereochemical Integrity: (S)-Enantiomer vs. Racemic Mixture

The target compound is specified as the single (2S) enantiomer (CAS 1353992-87-6), whereas the racemic mixture is catalogued under CAS 1353954-66-1 . In the GABA transporter inhibitor SAR study by Steffan et al., enantiomeric pairs of 2-substituted pyrrolidine-2-yl-acetic acid derivatives displayed divergent pIC₅₀ values at mGAT1 and mGAT4, with eudysmic ratios exceeding 10-fold in several cases [1]. Specifically, the (S)-configured pyrrolidine ring was essential for high-affinity binding to the mGAT1 orthosteric site, while the (R)-enantiomer exhibited substantially weaker inhibition [1]. Using the racemate therefore introduces uncontrolled variability: a 50:50 mixture of active and inactive (or less active) enantiomers can mask true potency, distort Hill slopes, and confound in vivo pharmacokinetic/pharmacodynamic (PK/PD) modelling.

Stereochemistry Chiral resolution Enantiomeric purity

Direct Commercial Availability and Procurement Cost vs. Methyl and Hydrogen Analogs

As of 2026, the ethyl (S)-enantiomer is commercially available from multiple independent suppliers (Fluorochem, AKSci, Leyan) in 500 mg and 1 g quantities at ≥95% purity . The quoted price for the 500 mg unit from Fluorochem is approximately ¥16,610 (CNY), which is roughly 8–10% higher than the 500 mg price of the N-methyl analog (¥15,268 CNY) and about 15–20% higher than the N-hydrogen analog . The modest price premium reflects the additional synthetic step required to install the ethyl group (typically ethyl bromoacetate alkylation) and the cost of chiral resolution or asymmetric synthesis to ensure (S)-configuration [1]. In contrast, the racemic ethyl variant (CAS 1353954-66-1) is priced approximately 20–30% lower, but its use introduces the stereochemical risks documented in Evidence Item 3.3.

Procurement Cost-effectiveness Supply chain

Predicted Hydrogen-Bonding Capacity and Solubility Modulation by N-Ethyl Substitution

Replacing the N-hydrogen of ((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid with an ethyl group eliminates one hydrogen-bond donor (HBD) while preserving the carboxylic acid donor and the tertiary amine acceptor character [1]. This shifts the HBD count from 3 (hydrogen analog) to 2 (ethyl analog), which is within the optimal range for CNS drug-likeness (HBD ≤ 3) [2]. The reduction in HBD count decreases crystal lattice energy, typically improving aqueous solubility at physiologically relevant pH, although the concomitant increase in lipophilicity partially offsets this effect. In the GABA uptake inhibitor series, N-alkylation of the pyrrolidine-2-yl-acetic acid scaffold modulated both solubility (>2-fold difference between N-H and N-ethyl derivatives in PBS at pH 7.4) and passive permeability in Caco-2 monolayers [3].

Solubility Hydrogen bonding Formulation

Synthetic Versatility: Ethyl Ester vs. Free Acid Handling in Downstream Derivatisation

The target compound is supplied as the free carboxylic acid (not the ethyl ester), which allows direct deployment in amide coupling reactions (e.g., HATU/DIPEA-mediated peptide bond formation) without a deprotection step . This contrasts with ethyl 2-(pyrrolidin-2-yl)acetate (CAS 5027-77-0), a common starting material that requires saponification prior to further elaboration . The (S)-configuration at the pyrrolidine 2-position is retained during standard coupling chemistry, enabling the construction of enantiomerically pure dipeptide mimetics, protease inhibitor cores, and conformationally constrained amino acid surrogates [1]. In the DPP-IV inhibitor patent literature, N-(substituted glycyl)-pyrrolidines bearing an N-ethyl group on the glycyl moiety demonstrated improved selectivity over DPP-VIII/IX compared to N-methyl counterparts, underscoring the importance of the ethyl substituent in achieving target selectivity [2].

Synthetic intermediate Peptide coupling Prodrug design

Optimal Research and Industrial Deployment Scenarios for [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid Based on Quantitative Differentiation Evidence


CNS Penetrant GABA Transporter Inhibitor Lead Optimisation

When a project requires fine-tuning the lipophilicity of a pyrrolidine-2-yl-acetic acid lead series to achieve optimal brain-to-plasma ratio (Kp,uu > 0.3), the ethyl analog provides a clogP increment of +0.5–0.8 relative to the methyl congener without exceeding the CNS drug-like clogP ceiling of ~3 [1]. SAR data from the Steffan et al. (2015) study demonstrate that N-alkyl chain length directly modulates mGAT1 vs. mGAT4 subtype selectivity, and the ethyl variant occupies a distinct selectivity niche that the methyl and hydrogen analogs cannot access [1]. Researchers can procure the single (S)-enantiomer (CAS 1353992-87-6) to ensure that observed potency shifts are attributable to N-alkyl modification rather than stereochemical ambiguity [1].

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Scaffold Elaboration with Selectivity Requirements

In DPP-IV inhibitor programs where selectivity over DPP-VIII and DPP-IX is critical for safety (avoidance of acute toxicity seen with non-selective inhibitors), the N-ethyl glycyl-pyrrolidine motif has been shown in patent literature (US6617340) to confer improved selectivity indices compared to N-methyl counterparts [2]. The free carboxylic acid functionality of the target compound allows direct incorporation into the P1 position of DPP-IV inhibitor pharmacophores via amide bond formation with a pyrrolidine boronic acid warhead, streamlining the synthetic route by eliminating ester deprotection steps [2].

HIV CCR5 Antagonist Core Modification: N-Acidic Functionality Exploration

The pyrrolidine-2-yl-acetic acid scaffold with N-alkyl substitution has been validated as a critical N-1 acidic functionality in 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists with enhanced antiviral activity against HIV [3]. The ethyl-substituted variant (CAS 1353992-87-6) offers a steric profile distinct from the methyl and cyclopropyl analogs explored by Lynch et al. (2002), enabling SAR exploration of the steric tolerance of the CCR5 transmembrane binding pocket [3]. The pre-installed (S)-configuration at the pyrrolidine 2-position matches the stereochemical preference observed for high-affinity CCR5 binding [3].

Calcium-Sensing Receptor (CaSR) Agonist Probe Synthesis for Hyperparathyroidism Research

Patents from Astellas Pharma (US20090062366) disclose pyrrolidine derivatives bearing aminomethyl substituents as CaSR agonists with selectivity over CYP2D6 inhibition — a key drug-drug interaction liability [4]. The target compound's N-ethyl-N-((2S)-1-methylpyrrolidin-2-ylmethyl)amino motif corresponds to the core substructure of the claimed CaSR agonists [4]. Procuring the pre-formed, enantiopure ethyl-amino acid building block accelerates the synthesis of focused probe libraries for CaSR target validation in parathyroid hormone suppression assays, bypassing the need for chiral resolution at late synthetic stages [4].

Quote Request

Request a Quote for [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.